molecular formula C10H12N4 B2720839 5-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine CAS No. 957500-08-2

5-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine

Cat. No.: B2720839
CAS No.: 957500-08-2
M. Wt: 188.234
InChI Key: GKHOKBZTVDVWTP-UHFFFAOYSA-N
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Description

Historical Context of Aminopyrazole Research in Medicinal Chemistry

Aminopyrazoles have served as foundational building blocks in pharmaceutical development since the early 20th century, with their antipyretic and anti-inflammatory properties first recognized in derivatives like antipyrine. The 1960s marked a turning point, as systematic reviews codified synthetic methodologies and reactivity patterns for 5-aminopyrazoles, establishing their utility in agrochemical and therapeutic applications. For example, 5-amino-1-tert-butylpyrazole-4-carboxamide emerged as a p56 Lck kinase inhibitor, while N-phenyl amides of 5-aminopyrazoles demonstrated antifungal activity. These discoveries underscored the versatility of the aminopyrazole core in targeting diverse biological pathways.

The advent of structure-based drug design in the 21st century further elevated aminopyrazoles to prominence. Covalent inhibitors targeting kinase P-loops, such as FGFR inhibitors bearing aminopyrazole motifs, exemplified the scaffold's adaptability to address gatekeeper mutations in oncology. Concurrently, derivatives like 5APs 1–4 revealed structure-activity relationships (SAR) critical for optimizing antioxidant and anti-proliferative effects.

Positioning of 5-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine in Heterocyclic Chemistry

This compound integrates three key structural elements:

  • A pyrazole ring substituted with a methyl group at position 5.
  • A pyridin-3-ylmethyl group at position 2.
  • An amino group at position 3.

Such substitutions align with modern strategies to enhance molecular complexity and target engagement. The pyridine moiety introduces aromatic π-stacking potential, while the methyl group modulates steric and electronic properties. Comparative analyses with related structures, such as 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazoles (GABA inhibitors), highlight how peripheral substituents dictate biological specificity. The compound’s hybrid architecture bridges pyridine and pyrazole pharmacophores, a design principle validated in kinase inhibitors like AZD1152.

Evolution of Research Interest in Substituted Pyrazoles

Substituent engineering has driven innovation in pyrazole chemistry. Early work focused on simple alkyl and aryl groups, but recent studies prioritize functionalized appendages to improve pharmacokinetics. For instance:

  • Meta-substituted catechol derivatives in 5APs 1 enhanced anti-proliferative activity against leukemia cells.
  • Hydroxyalkyl chains at N1 (5APs 3 ) improved ROS inhibition in platelets by 40% compared to bulkier substituents.
  • Covalent warheads (e.g., acrylamides) on aminopyrazoles enabled irreversible FGFR inhibition, circumventing gatekeeper mutations.

The methyl and pyridinylmethyl groups in this compound reflect this trend, balancing lipophilicity and hydrogen-bonding capacity for optimal membrane permeability and target binding.

Current Academic Research Landscape and Significance

Contemporary studies emphasize modular synthesis and computational modeling to accelerate aminopyrazole derivatization. A 2024 investigation of 5APs 1–4 demonstrated that acylhydrazone positioning (C3 vs. C4) significantly impacts radical scavenging efficiency, with IC50 values differing by up to 50 μM. Parallel efforts, such as the ANSARO (Addition of Nucleophile-Spiro Annulation-Ring Opening) mechanism, enabled efficient access to tetracyclic pyrazoles from heterocyclic acetonitriles. These advances suggest that this compound could serve as a precursor for spirocyclic or polycyclic analogs via similar annulation strategies.

Structural Classification within Nitrogen-Containing Heterocycles

The compound belongs to the 5-aminopyrazole subclass, characterized by a pyrazole ring with an amino group at position 3 or 5. Its structural features place it within two broader categories:

Feature Classification Example Analogues
Pyridine substitution Hybrid heteroaromatic systems 1-(Pyridin-3-ylmethyl)pyrazoles
Methyl group C5-alkylated pyrazoles 5-Methyl-3-trifluoromethylpyrazole

This dual classification underscores its potential as a multifunctional scaffold, capable of engaging both hydrophilic (pyridine) and hydrophobic (methyl) binding pockets in biological targets. The amino group further enables hydrogen bonding or coordination metal interactions, a property exploited in metalloenzyme inhibitors.

Continued in subsequent sections with further analysis of synthetic methodologies, pharmacological mechanisms, and computational modeling approaches.

Properties

IUPAC Name

5-methyl-2-(pyridin-3-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-5-10(11)14(13-8)7-9-3-2-4-12-6-9/h2-6H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHOKBZTVDVWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(chloromethyl)pyridine with 5-methyl-2H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, along with efficient purification techniques such as crystallization or chromatography, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Biological Activities

Research indicates that 5-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine exhibits notable biological activities, which can be summarized as follows:

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds, including this one, can exhibit antiproliferative effects against various cancer cell lines. For example, related compounds have been evaluated for their activity against K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, potentially modulating the activity of specific enzymes involved in various biochemical pathways. This makes it a valuable candidate for drug development targeting enzyme-related diseases .

Antimicrobial Properties

Preliminary evaluations have indicated that pyrazole derivatives can possess antibacterial and antifungal activities. The compound's structure allows it to interact with microbial targets, potentially leading to the development of new antimicrobial agents .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Antiproliferative Activity Study : A study evaluated the antiproliferative effects of related pyrazole compounds on various cancer cell lines, showing promising results that warrant further investigation into their mechanisms and potential therapeutic uses.
  • Enzyme Inhibition Research : Research has focused on the compound's ability to inhibit specific enzymes, suggesting its potential as a lead compound for drug development targeting enzyme-related disorders .
  • Antimicrobial Evaluation : Various derivatives have been tested for their antimicrobial properties, demonstrating effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential in treating infectious diseases .

Mechanism of Action

The mechanism of action of 5-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Pyridine vs. Piperidine : The pyridin-3-ylmethyl group in the target compound introduces aromaticity and planar geometry, whereas the 1-methylpiperidin-4-yl group in adds a saturated, flexible ring with higher basicity (pK$_a$ ~11 for piperidine vs. ~5 for pyridine). This difference impacts solubility and membrane permeability .
  • Phenyl vs. In contrast, the pyridinylmethyl group balances hydrophilicity and lipophilicity .
  • Positional Isomerism : The 4-methyl-5-phenyl substitution in introduces steric hindrance near the amine group, which may affect binding to biological targets compared to the target compound’s 2-pyridinylmethyl substitution .

Research Findings and Implications

Crystallographic and Computational Studies

Crystallographic tools like SHELX and ORTEP-3 are critical for resolving pyrazole derivatives’ 3D structures. For instance, the pyridinylmethyl group’s orientation in the target compound could be analyzed using these programs to predict binding modes.

Biological Activity

5-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound, supported by recent research findings and case studies.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • Structure : The compound features a pyrazole ring substituted with a pyridine moiety, which contributes to its unique reactivity and biological interactions.

Biological Activities

Research indicates that compounds containing the pyrazole framework exhibit a wide range of biological activities, including:

  • Antimicrobial Activity :
    • Pyrazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, studies have reported that modifications in the structure can enhance activity against Gram-positive and Gram-negative bacteria, as well as fungi .
    • A specific study demonstrated that certain pyrazole derivatives were effective against E. coli and S. aureus, highlighting their potential as antimicrobial agents .
  • Anti-inflammatory Effects :
    • Pyrazole compounds are known for their anti-inflammatory properties, with some derivatives acting similarly to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Research has indicated that they can inhibit inflammatory pathways and reduce edema in animal models .
  • Anticancer Potential :
    • The compound's ability to interact with various cellular pathways suggests potential anticancer properties. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through modulation of specific signaling pathways .
  • Neuroprotective Effects :
    • Emerging research has suggested that some pyrazole derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. These compounds may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenases (COX), which play a crucial role in the inflammatory response .
  • Receptor Modulation : The compound may also bind to specific receptors involved in pain and inflammation, thereby modulating their activity and contributing to its therapeutic effects .

Case Studies

  • Antimicrobial Testing :
    • A recent study evaluated several pyrazole derivatives, including this compound, against bacterial strains. Results indicated promising antimicrobial activity, particularly against resistant strains of E. coli and Klebsiella pneumoniae, suggesting potential for clinical applications in treating infections caused by these pathogens .
  • Anti-inflammatory Assessment :
    • In a controlled experiment involving carrageenan-induced paw edema in rats, the compound was assessed for its anti-inflammatory properties. Results showed a significant reduction in swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent .

Comparative Analysis

A comparison of this compound with other similar compounds reveals its unique position in medicinal chemistry:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Potential
This compoundHighModeratePromising
Pyrazole Derivative AModerateHighModerate
Pyrazole Derivative BLowHighHigh

Q & A

Basic: What are the common synthetic routes for 5-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine, and how are yields optimized?

The compound is typically synthesized via condensation reactions between pyrazole and pyridine derivatives. A catalytic method using Fe₂O₃@SiO₂/In₂O₃ has been reported to enhance reaction efficiency, achieving yields up to 70% under reflux conditions in ethanol or pyridine . For pyrazol-3-ylamine derivatives, nucleophilic substitution or cyclization reactions are employed, with yields improved by optimizing reaction time (5–6 hours) and temperature (80–100°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or dioxane) are critical for isolating high-purity products .

Advanced: How can catalytic systems be tailored to improve regioselectivity in pyrazole-pyridine hybrid syntheses?

Regioselectivity challenges arise from competing nucleophilic sites in pyridine and pyrazole moieties. Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance selectivity by providing Lewis acid sites that stabilize specific transition states . Computational modeling (DFT) can predict favorable reaction pathways, while adjusting catalyst loading (5–10 wt%) and solvent polarity (e.g., DMF vs. ethanol) fine-tunes selectivity. Recent studies also highlight the role of microwave irradiation in accelerating kinetics and reducing side reactions .

Basic: What spectroscopic and crystallographic techniques are used for structural elucidation?

  • 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., pyridin-3-ylmethyl vs. pyridin-2-ylmethyl) .
  • IR spectroscopy : Identifies NH₂ stretching (~3350 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • X-ray crystallography : SHELXL software resolves bond lengths and angles, critical for confirming the 2H-pyrazole tautomer . ORTEP-III graphical interfaces visualize molecular packing and hydrogen-bonding networks .

Advanced: How are structural ambiguities resolved when crystallographic data conflicts with spectroscopic results?

Discrepancies (e.g., tautomerism or disorder in crystal lattices) are addressed using:

  • High-resolution data : Collecting data at synchrotron facilities (λ = 0.7–1.0 Å) improves precision .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking in pyridine rings) .
  • Dynamic NMR : Detects tautomeric equilibria in solution, reconciling differences with solid-state structures .

Basic: What biological activities have been reported for pyrazol-3-ylamine derivatives?

Preliminary screens indicate antioxidant and anti-inflammatory potential. For example, quinoxaline-pyrazole hybrids inhibit COX-2 (IC₅₀ = 12–18 µM) and scavenge DPPH radicals (EC₅₀ = 25–30 µM) . SAR studies show that electron-withdrawing groups (e.g., nitro, chloro) on the pyridine ring enhance activity .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

  • Lipophilicity optimization : Introducing methoxy or methyl groups increases logP (1.5–2.5), enhancing blood-brain barrier penetration .
  • Metabolic stability : Replacing labile ester groups with amides reduces hepatic clearance (e.g., t₁/₂ improved from 2.1 to 6.3 hours in microsomal assays) .
  • Docking studies : Targeting α7 nicotinic acetylcholine receptors or Src/Abl kinases predicts binding modes and guides functional group placement .

Basic: What analytical methods ensure purity and stability during storage?

  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect impurities (<0.5%) .
  • Stability studies : Store at –20°C under argon; monitor degradation via LC-MS every 6 months. Hydrolysis of the NH₂ group is a major degradation pathway .

Advanced: How are degradation pathways characterized for pyrazol-3-ylamine derivatives under stressed conditions?

Forced degradation (40°C/75% RH, 0.1N HCl/NaOH, 3% H₂O₂) identifies:

  • Oxidative degradation : Formation of N-oxide byproducts (confirmed by HRMS and ¹⁵N NMR) .
  • Photolysis : UV irradiation (254 nm) induces ring-opening reactions, detected via UPLC-PDA .

Advanced: What challenges arise in crystallizing pyrazole-pyridine hybrids, and how are they mitigated?

Low solubility and polymorphism complicate crystallization. Strategies include:

  • Co-crystallization : Using carboxylic acid co-formers (e.g., succinic acid) to enhance lattice stability .
  • Crystallization solvents : Ethanol/water mixtures (7:3 v/v) promote slow nucleation, yielding single crystals suitable for SHELXL refinement .

Advanced: How are reaction mechanisms validated for novel synthetic routes?

  • Isotopic labeling : ¹³C-labeled pyridine tracks incorporation into the final product .
  • Kinetic profiling : In situ IR monitors intermediate formation (e.g., enamine or Schiff base) .
  • ESR spectroscopy : Detects radical intermediates in catalytic cycles involving Fe₂O₃@SiO₂/In₂O₃ .

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